9Z,11E,13E,15Z-octadecatetraenoic acid
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Overview
Description
9Z,11E,13E,15Z-octadecatetraenoic acid is a polyunsaturated fatty acid with a unique structure characterized by four conjugated double bonds. This compound is of significant interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9Z,11E,13E,15Z-octadecatetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as certain plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
9Z,11E,13E,15Z-octadecatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
9Z,11E,13E,15Z-octadecatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9Z,11E,13E,15Z-octadecatetraenoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. Its conjugated double bonds allow it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: A polyunsaturated fatty acid with two double bonds.
Alpha-linolenic acid: A polyunsaturated fatty acid with three double bonds.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds but different positions.
Uniqueness
9Z,11E,13E,15Z-octadecatetraenoic acid is unique due to its specific arrangement of four conjugated double bonds, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for studying the effects of conjugated systems in biological systems and for developing new materials with unique properties.
Properties
IUPAC Name |
(9E,11Z,13Z,15Z)-octadeca-9,11,13,15-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5-,8-7-,10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-BAKWADNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C\CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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